Zoliflodacin - 1620458-09-4

Zoliflodacin

Catalog Number: EVT-253901
CAS Number: 1620458-09-4
Molecular Formula: C22H22FN5O7
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic. [] It is classified as a DNA gyrase B inhibitor, specifically targeting bacterial type II topoisomerases. [, , ] Its significance in scientific research lies in its potential to address the growing threat of antibiotic-resistant bacteria, particularly Neisseria gonorrhoeae. [, , , , ]

Mechanism of Action

Zoliflodacin inhibits bacterial DNA biosynthesis by targeting DNA gyrase B, an essential enzyme for bacterial DNA replication. [, , ] Unlike fluoroquinolones, zoliflodacin binds to a distinct site on DNA gyrase B, blocking DNA religation and leading to the accumulation of double-strand DNA breaks. [, ] This unique mechanism of action suggests that zoliflodacin may be less susceptible to target-mediated resistance compared to fluoroquinolones. []

Applications

The main scientific research application of zoliflodacin is as a potential treatment for drug-resistant Neisseria gonorrhoeae. [, , , , , , , , , , , , , ] In vitro studies have demonstrated its high potency against a wide range of N. gonorrhoeae strains, including multi-drug resistant isolates. [, , , , , , , ] Phase 2 clinical trials showed that oral zoliflodacin effectively treated urogenital and rectal gonorrhea infections, although its efficacy against pharyngeal infections was lower. [, ] It is currently undergoing a global phase 3 clinical trial for uncomplicated gonorrhea. [, , ]

Beyond N. gonorrhoeae, zoliflodacin has also shown in vitro activity against Mycoplasma genitalium, Helicobacter pylori, and Mycobacterium tuberculosis, including drug-resistant strains. [, , ] These findings suggest its potential for broader applications in treating other infectious diseases, particularly those caused by drug-resistant pathogens.

Future Directions
  • Optimizing treatment regimens for pharyngeal gonorrhea: Addressing the lower efficacy observed in treating pharyngeal infections. []
  • Exploring applications against other pathogens: Investigating its potential as a treatment for infections caused by other drug-resistant bacteria. [, , ]
  • Understanding resistance mechanisms: Elucidating the mechanisms underlying the development of zoliflodacin resistance in different bacterial species. []
  • Investigating combination therapies: Exploring the potential benefits and risks of combining zoliflodacin with other antibiotics. [, , ]
  • Developing rapid diagnostics for resistance: Creating diagnostic tools to rapidly identify zoliflodacin-resistant strains, facilitating personalized treatment. []

QPT-1

Compound Description: QPT-1 is a spiropyrimidinetrione antibiotic and a progenitor of zoliflodacin. []

Relevance: QPT-1 is structurally related to zoliflodacin and exhibits antibacterial activity. It serves as a precursor in the development of zoliflodacin, with zoliflodacin demonstrating improved potency against certain bacterial strains, such as Acinetobacter baumannii, compared to QPT-1. []

Moxifloxacin

Compound Description: Moxifloxacin is a fluoroquinolone antibiotic that inhibits DNA biosynthesis by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. [, , ]

Ciprofloxacin

Compound Description: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, ]

Relevance: Similar to moxifloxacin, ciprofloxacin also targets bacterial DNA gyrase and is used as a comparator drug in studies investigating the efficacy of zoliflodacin. [, ] The emergence of widespread resistance to ciprofloxacin in Neisseria gonorrhoeae highlights the need for new treatment options like zoliflodacin. [, ]

Ceftriaxone

Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis. It is considered the current standard treatment for gonorrhea. [, , , ]

Relevance: Ceftriaxone serves as the primary comparator drug in numerous clinical trials assessing the efficacy and safety of zoliflodacin for the treatment of gonorrhea. [, , , ] Although ceftriaxone remains effective against many Neisseria gonorrhoeae strains, the emergence of ceftriaxone-resistant strains underscores the need for alternative treatment options like zoliflodacin. [, , , ]

Azithromycin

Compound Description: Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is often used in combination with ceftriaxone for the treatment of gonorrhea. [, , , ]

Relevance: Azithromycin is commonly used in dual therapy regimens with ceftriaxone for gonorrhea treatment. [, , , ] The emergence of azithromycin resistance in Neisseria gonorrhoeae is a concern, and zoliflodacin is being investigated as a potential alternative treatment option, either alone or in combination therapies. [, , , ]

Spectinomycin

Compound Description: Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is considered an alternative treatment option for gonorrhea, particularly in cases of ceftriaxone allergy or resistance. [, ]

Relevance: Spectinomycin is a valuable alternative treatment option for gonorrhea, particularly in cases where resistance or intolerance to other antibiotics, like ceftriaxone, is observed. [, ] While zoliflodacin shows promise as a potential new treatment for gonorrhea, spectinomycin remains an important component of the current treatment armamentarium for this infection. [, ]

Gentamicin

Compound Description: Gentamicin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is not typically used as a first-line treatment for gonorrhea. [, ]

Tetracycline

Compound Description: Tetracycline is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ]

Relevance: Tetracycline, like zoliflodacin, targets bacterial ribosomes, but it interacts with the 30S subunit, whereas zoliflodacin targets DNA gyrase. [, ] While tetracycline was previously used to treat gonorrhea, its use has declined due to widespread resistance. [, ] Zoliflodacin is being investigated as a potential new treatment option for gonorrhea, offering a different mechanism of action compared to tetracycline. [, ]

Ceftaroline

Compound Description: Ceftaroline is a fifth-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria. []

Lefamulin

Compound Description: Lefamulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It exhibits activity against a range of Gram-positive bacteria, including some respiratory pathogens. []

Relevance: Like azithromycin, lefamulin targets bacterial protein synthesis but interacts with a different site on the 50S ribosomal subunit. [] Both lefamulin and zoliflodacin represent potential treatment options for infections caused by drug-resistant bacteria, although they target distinct bacterial pathways and are being investigated for different clinical indications. []

Gepotidacin

Compound Description: Gepotidacin is a triazaacenaphthylene antibiotic and a first-in-class bacterial topoisomerase inhibitor. It targets both DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication. [, , ]

Relevance: Gepotidacin, similar to zoliflodacin, belongs to a novel class of antibiotics that target bacterial topoisomerases. [, , ] Both are considered promising candidates for the treatment of gonorrhea and other infections caused by drug-resistant bacteria, with gepotidacin also in late-stage clinical trials. [, , ]

Solithromycin

Compound Description: Solithromycin is a fluoroketolide antibiotic, belonging to the macrolide class. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, ]

Relevance: Solithromycin shares a similar mechanism of action with azithromycin, targeting bacterial protein synthesis, but it exhibits a broader spectrum of activity and improved stability against certain resistance mechanisms. [, ] While solithromycin was investigated as a potential treatment for gonorrhea, it did not demonstrate non-inferiority to ceftriaxone in clinical trials, whereas zoliflodacin has shown promising results and is currently in late-stage clinical development. [, ]

Properties

CAS Number

1620458-09-4

Product Name

Zoliflodacin

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione

Molecular Formula

C22H22FN5O7

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N

SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Synonyms

ETX0914; ETX-0914; ETX 0914; AZD0914; AZD-0914; AZD 0914; Zoliflodacin; CAS#1620458-09-4.;(2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((S)-4-methyl-2-oxooxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5,5'-

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.